molecular formula C7H11ClO2 B14013001 3-Chloro-4,4-diethyloxetan-2-one CAS No. 79930-61-3

3-Chloro-4,4-diethyloxetan-2-one

Cat. No.: B14013001
CAS No.: 79930-61-3
M. Wt: 162.61 g/mol
InChI Key: FHFCZYASXIUGED-UHFFFAOYSA-N
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Description

3-Chloro-4,4-diethyloxetan-2-one is an organic compound with a unique structure that includes a chloro group and two ethyl groups attached to an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,4-diethyloxetan-2-one typically involves the reaction of 3-chloro-2-oxetanone with diethyl zinc under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,4-diethyloxetan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can yield different products depending on the reducing agents used.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can produce a variety of substituted oxetanes.

Scientific Research Applications

3-Chloro-4,4-diethyloxetan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4,4-diethyloxetan-2-one involves its interaction with molecular targets through its functional groups. The chloro group and the oxetane ring play crucial roles in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and other proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-oxetanone: A precursor in the synthesis of 3-Chloro-4,4-diethyloxetan-2-one.

    4,4-Diethyloxetan-2-one: Lacks the chloro group but has similar structural features.

    3-Chloro-4,4-dimethyloxetan-2-one: Similar structure with different alkyl groups.

Uniqueness

This compound is unique due to the presence of both chloro and ethyl groups on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

79930-61-3

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

3-chloro-4,4-diethyloxetan-2-one

InChI

InChI=1S/C7H11ClO2/c1-3-7(4-2)5(8)6(9)10-7/h5H,3-4H2,1-2H3

InChI Key

FHFCZYASXIUGED-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C(=O)O1)Cl)CC

Origin of Product

United States

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